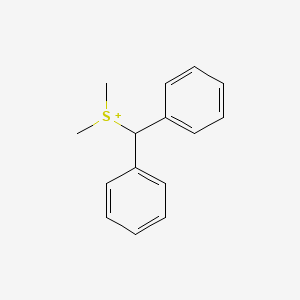

Sulfonium, (diphenylmethyl)dimethyl-

Description

The Role of Onium Ions in Organic Synthesis and Mechanistic Studies

Onium ions are cations formally derived from the protonation of a mononuclear parent hydride of elements from groups 15, 16, or 17 of the periodic table. manchester.ac.uk Familiar examples include ammonium (B1175870) (NH₄⁺) and oxonium (H₃O⁺) ions. manchester.ac.uk In organic synthesis, onium ions are crucial reactive intermediates and reagents. nih.govresearchgate.net Their positive charge makes them powerful electrophiles, and the neutral parent molecule often serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions. manchester.ac.uk

Fixed-charge onium cations are particularly well-suited for ion/ion reactions, where they tend to form long-lived electrostatic complexes with anionic species. Activation of these complexes can result in Sₙ2 reactions, providing a method for the gas-phase transfer of organic cations. nih.gov This characteristic is fundamental to their role in various synthetic transformations and mechanistic investigations, where they help to elucidate reaction pathways and the nature of charged intermediates.

Contextualizing (Diphenylmethyl)dimethylsulfonium within Sulfonium (B1226848) Chemistry

(Diphenylmethyl)dimethylsulfonium belongs to the subclass of benzylic sulfonium salts. The diphenylmethyl group, also known as the benzhydryl group, significantly influences the properties and reactivity of the sulfonium salt. The stability of the potential diphenylmethyl cation, due to resonance delocalization across the two phenyl rings, makes the C-S bond susceptible to heterolytic cleavage. This characteristic suggests that (diphenylmethyl)dimethylsulfonium salts are potent electrophiles for transferring the diphenylmethyl group to nucleophiles.

The synthesis of benzylic sulfonium salts, including by extension (diphenylmethyl)dimethylsulfonium, can be achieved through several methods. A general and effective route involves the reaction of the corresponding benzyl (B1604629) alcohol (in this case, diphenylmethanol) with dimethyl sulfide (B99878) in the presence of a strong acid like sulfuric acid. researchgate.net This method provides stable, often crystalline, hydrogensulfate salts. researchgate.net

The primary reactivity of benzylic sulfonium salts such as (diphenylmethyl)dimethylsulfonium is as an alkylating agent. researchgate.net The dimethyl sulfide moiety is an excellent leaving group, facilitating the transfer of the diphenylmethyl cation or radical to a variety of nucleophiles. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

A closely related structure, the (1,3-diphenylallyl)dimethylsulfonium ion, has been studied in detail, particularly its dynamic behavior and the heterolytic cleavage of its C-S bond. researchgate.net These studies, conducted using variable temperature ¹H NMR spectroscopy, reveal the formation of allylic cations as intermediates. researchgate.net By analogy, the behavior of (diphenylmethyl)dimethylsulfonium is expected to be dominated by the formation of the resonance-stabilized diphenylmethyl cation intermediate in relevant reactions.

Table 1: Comparison of Related Sulfonium Ions

| Compound Name | Structure | Key Features |

| (Diphenylmethyl)dimethylsulfonium | C₁₅H₁₇S⁺ | Benzylic sulfonium salt; precursor to the stabilized diphenylmethyl cation. |

| (1,3-Diphenylallyl)dimethylsulfonium | C₁₇H₁₉S⁺ | Allylic sulfonium salt; undergoes dynamic rearrangement via an allylic cation. researchgate.net |

| Benzyldimethylsulfonium | C₉H₁₃S⁺ | Simpler benzylic sulfonium salt; used as a benzylating agent. researchgate.net |

Historical Development of Research on Benzylic and Allylic Sulfonium Ions

The study of sulfonium salts has a history spanning over a century, but their application in complex organic synthesis has seen a dramatic increase in recent decades. manchester.ac.uk Early research into benzylic and allylic sulfonium ions focused on their fundamental reactivity and the rearrangements they undergo.

A significant area of early investigation for allylic sulfur compounds was the manchester.ac.uknih.gov-sigmatropic rearrangement. researchgate.netnih.gov This process, particularly the rearrangement of allylic sulfoxides to allylic sulfenates (the Mislow-Evans rearrangement), became a powerful tool in stereocontrolled synthesis. researchgate.netnih.gov These rearrangements often proceed through sulfonium ylide intermediates, highlighting the importance of understanding the formation and reactivity of transient sulfur-containing species.

The utility of benzylic sulfonium salts as alkylating agents was also recognized early on. Their ability to deliver a benzyl group to various nucleophiles under relatively mild conditions made them attractive reagents. researchgate.net A 1968 patent described the synthesis and application of various benzyl sulfonium salts as cationic surfactants, which could be irreversibly converted into non-polar residues upon heating, showcasing an early industrial application. google.com

More recently, the advent of photoredox catalysis has revitalized interest in the radical chemistry of both benzylic and aryl sulfonium salts. manchester.ac.uk Research has shown that these salts can serve as effective precursors to benzyl and aryl radicals under mild, light-mediated conditions, opening new avenues for C-C bond formation. manchester.ac.uk This modern development builds upon over 50 years of foundational research into the generation of radicals from sulfonium salts through chemical, electrochemical, or radiolytic methods. manchester.ac.uk

Structure

3D Structure

Properties

CAS No. |

46487-16-5 |

|---|---|

Molecular Formula |

C15H17S+ |

Molecular Weight |

229.4 g/mol |

IUPAC Name |

benzhydryl(dimethyl)sulfanium |

InChI |

InChI=1S/C15H17S/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3/q+1 |

InChI Key |

GXVZPAGFZISANW-UHFFFAOYSA-N |

Canonical SMILES |

C[S+](C)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diphenylmethyl Dimethylsulfonium Systems

Synthetic Routes to (Diphenylmethyl)dimethylsulfonium Salts

The creation of the sulfonium (B1226848) salt is the foundational step. This typically involves the reaction of a nucleophilic sulfur species with an electrophilic diphenylmethyl source.

The most direct and common method for the synthesis of (diphenylmethyl)dimethylsulfonium salts is the direct alkylation of dimethyl sulfide (B99878). This reaction falls under the general class of nucleophilic substitution, where the sulfur atom of dimethyl sulfide acts as the nucleophile.

The reaction involves treating dimethyl sulfide with a suitable diphenylmethyl derivative that contains a good leaving group. A prime example of such a precursor is diphenylmethyl chloride (benzhydryl chloride). The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the diphenylmethyl group, displacing the chloride ion and forming the desired sulfonium salt.

Reaction Scheme: (C₆H₅)₂CHCl + (CH₃)₂S → [(C₆H₅)₂CH-S(CH₃)₂]⁺Cl⁻

This synthesis is typically carried out in a suitable solvent that can facilitate the Sₙ2 reaction. The choice of solvent and reaction conditions can influence the yield and purity of the resulting sulfonium salt. The product, (diphenylmethyl)dimethylsulfonium chloride, precipitates as a salt, which can often be isolated by filtration. Other diphenylmethyl halides, such as the bromide, can also be employed. The stability and reactivity of the resulting sulfonium salt can be influenced by the nature of the counter-ion. bris.ac.uk

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Dimethyl Sulfide | Diphenylmethyl Halide (e.g., Chloride) | (Diphenylmethyl)dimethylsulfonium Halide | Direct Alkylation (Sₙ2) |

The successful synthesis of the target sulfonium salt is contingent upon the availability and reactivity of suitable diphenylmethyl precursors. These are electrophilic reagents capable of transferring the diphenylmethyl (benzhydryl) group to the sulfur nucleophile.

Common precursors include:

Diphenylmethyl Halides: Diphenylmethyl chloride and bromide are widely used. Diphenylmethyl chloride can be synthesized from benzhydrol by reaction with thionyl chloride or by treating a solution containing phosgene (B1210022) with potassium carbonate and 1-(diphenylmethyl)-3-(3,4-dichlorophenoxy)azetidine. prepchem.com

Diphenylmethyl Esters: Esters, particularly those with good leaving groups like triflates or tosylates, can serve as effective diphenylmethylating agents. Diphenylmethyl esters can be prepared from various carboxylic acids reacting with reagents like 2-diphenylmethoxypyridine in the presence of a catalyst. researchgate.net Another useful reagent is diphenylmethyl trichloroacetimidate, which can esterify carboxylic acids under mild, promoter-free conditions. researchgate.net These activated esters can then react with dimethyl sulfide.

Diarylmethanols: While less direct, diarylmethanols can be converted in situ to more reactive species under acidic conditions before reaction with the sulfide.

The choice of precursor is often dictated by factors such as commercial availability, ease of preparation, and reactivity under the desired reaction conditions.

| Precursor Type | Example | Synthetic Utility |

| Halide | Diphenylmethyl Chloride | Direct alkylating agent for dimethyl sulfide. |

| Ester | Diphenylmethyl Pentafluorobenzoate | Can be used in cross-coupling reactions to form the C-S bond. nih.gov |

| Imidate | Diphenylmethyl Trichloroacetimidate | A mild reagent for generating diphenylmethyl esters, which can be precursors. researchgate.net |

Generation of Related Sulfonium Ylides

Sulfonium ylides are neutral, dipolar molecules containing a negatively charged carbon adjacent to a positively charged sulfur atom. They are highly valuable intermediates in organic synthesis, most notably in the Corey-Chaykovsky reaction for the formation of epoxides and cyclopropanes. organic-chemistry.org The generation of a (diphenylmethyl)dimethylsulfonium-derived ylide follows established principles.

The generation of sulfonium ylides is achieved by the deprotonation of the corresponding sulfonium salt at a carbon atom alpha to the sulfonium center. This requires a strong, non-nucleophilic base. The formation of dimethylsulfonium methylide, a well-studied analog, provides a clear procedural template. bohrium.comresearchgate.net

Dimethylsulfonium methylide is typically prepared by treating trimethylsulfonium (B1222738) iodide with a strong base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). bohrium.com

Analogous Generation of the Diphenylmethyl-Derived Ylide: To generate the ylide from a (diphenylmethyl)dimethylsulfonium salt, a proton must be removed from one of the methyl groups attached to the sulfur atom.

Reaction Scheme: [(C₆H₅)₂CH-S(CH₃)₂]⁺X⁻ + Base → (C₆H₅)₂CH-S⁺(CH₃)(CH₂⁻) + Base-H⁺ + X⁻

The choice of base is critical. Strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are commonly used. The reaction is typically performed under anhydrous and inert conditions (e.g., under nitrogen or argon) at low temperatures to control the reactivity of the resulting ylide. The thermal instability of some sulfonium ylides necessitates their in situ generation and immediate use. bohrium.com

| Sulfonium Salt | Base | Ylide Product |

| Trimethylsulfonium Iodide | Sodium Hydride (NaH) | Dimethylsulfonium Methylide |

| (Diphenylmethyl)dimethylsulfonium Chloride | Strong Base (e.g., n-BuLi) | Dimethylsulfonium (Diphenylmethyl)methylide (hypothetical) |

Note: The deprotonation would occur on one of the methyl groups, not the diphenylmethyl methine, which is less acidic.

The stability of a sulfur ylide is a crucial factor in its isolation and reactivity. Ylides can be broadly classified as stabilized, semi-stabilized, or non-stabilized. This classification depends on the substituents attached to the carbanionic carbon.

A hypothetical ylide derived from the (diphenylmethyl)dimethylsulfonium salt where the ylidic carbon is part of the diphenylmethyl moiety, i.e., [(CH₃)₂S⁺-C⁻(C₆H₅)₂], would be highly stabilized. The negative charge on the carbon atom can be extensively delocalized into the aromatic systems of the two phenyl rings through resonance.

Resonance Stabilization: The presence of the two phenyl groups allows the negative charge to be distributed across the ortho and para positions of both rings, significantly increasing the stability of the ylide compared to non-stabilized ylides like dimethylsulfonium methylide. This resonance stabilization lowers the energy of the ylide, making it less reactive and potentially isolable.

Other strategies for stabilizing sulfur ylides, which could be applied to related systems, include:

Electron-Withdrawing Groups: Attaching electron-withdrawing groups (e.g., carbonyl, ester, cyano) to the ylidic carbon enhances stability through resonance or inductive effects.

Silyl (B83357) Groups: The introduction of a silyl group, such as trimethylsilyl (B98337) (TMS), can also stabilize an adjacent carbanion. nih.gov

Heteroaromatic Rings: Groups like furyl have been used to create stabilized sulfur ylides for specific synthetic applications. fao.org

For a diphenylmethyl-derived sulfur ylide, the inherent electronic properties of the two phenyl rings provide the primary and most significant stabilizing effect, making it an example of a "stabilized" sulfur ylide.

Mechanistic Investigations of Diphenylmethyl Dimethylsulfonium Ion Reactivity

Heterolytic Cleavage Reactions and Carbocation Generation

The principal reaction pathway for the (diphenylmethyl)dimethylsulfonium ion under solvolytic conditions is the heterolytic cleavage of the carbon-sulfur bond. This process involves the departure of the neutral dimethyl sulfide (B99878) molecule, a good leaving group, and the concurrent formation of a diphenylmethyl carbocation. This reaction is a classic example of an SN1-type process, where the rate-determining step is the unimolecular ionization of the substrate.

Kinetic Analysis of Carbon-Sulfur Bond Heterolysis

The rate of heterolytic C-S bond cleavage is fundamental to understanding the reactivity of the (diphenylmethyl)dimethylsulfonium ion. Kinetic studies provide quantitative data on this process, typically by measuring the first-order rate constants of solvolysis. The rate of this cleavage can be determined by monitoring the disappearance of the sulfonium (B1226848) salt or the formation of products over time.

While specific kinetic data for the (diphenylmethyl)dimethylsulfonium ion itself is dispersed in the literature, valuable insights can be drawn from closely related systems. For instance, the dynamics of the allylic rearrangement of the (1,3-diphenylallyl)dimethylsulfonium ion, which also proceeds via C-S bond heterolysis to form a carbocation, have been investigated. Temperature-dependent ¹H NMR spectroscopy revealed the rate of dimethyl sulfide exchange, which corresponds to the rate of heterolytic cleavage. researchgate.net

| Compound | Rate Constant (k_het) at 25°C | Method |

| (1,3-Diphenylallyl)dimethylsulfonium ion | (364 ± 2) s⁻¹ | ¹H NMR Spectroscopy |

This table presents the rate constant for the heterolytic cleavage of the C-S bond in a related allylic sulfonium ion, providing a kinetic benchmark for this type of reaction. researchgate.net

The rate constants for the heterolysis of benzhydryl sulfonium ions (khet) can also be derived from the experimentally determined second-order rate constants (kf) for the reaction of benzhydrylium ions with dimethyl sulfide and the corresponding equilibrium constant (K), according to the relationship khet = kf / K. researchgate.net Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constant using the Eyring equation, offering deeper insight into the transition state of the C-S bond cleavage. researchgate.netresearchgate.net

Formation and Characterization of Diphenylmethyl Cations and Related Allylic Carbocations

The heterolysis of the C-S bond in the (diphenylmethyl)dimethylsulfonium ion directly yields the diphenylmethyl cation (Ph₂CH⁺). This carbocation is a relatively stable, secondary benzylic cation due to the extensive delocalization of the positive charge across the two phenyl rings. The formation of this intermediate is the pivotal step that dictates the subsequent product distribution in solvolysis or nucleophilic substitution reactions.

The diphenylmethyl cation can be characterized by various spectroscopic techniques, particularly NMR spectroscopy, where the deshielding of the aromatic and methine protons and carbons provides evidence of the positive charge. In superacid media, these cations can be generated in sufficient concentration for direct observation.

Analogous sulfonium salts can generate other stabilized carbocations. For example, the cleavage of the (1,3-diphenylallyl)dimethylsulfonium ion produces the 1,3-diphenylallyl cation. researchgate.net This allylic carbocation is also highly stabilized by resonance, with the positive charge delocalized over the allylic system and the two phenyl rings. The study of such systems broadens the understanding of how sulfonium salts serve as precursors to a variety of stabilized carbocations.

Impact of Electronic and Steric Factors on Carbocation Stability

The stability of the carbocation formed upon heterolysis is a critical factor influencing the reaction rate. The diphenylmethyl cation's stability is primarily attributed to electronic factors, specifically resonance. The positive charge on the central carbon is delocalized into the π-systems of both attached phenyl rings. This delocalization spreads the charge over multiple atoms, significantly stabilizing the cation compared to non-conjugated secondary carbocations.

Electronic effects of substituents on the phenyl rings further modulate the stability of the diphenylmethyl cation. Electron-donating groups (EDGs) in the para positions, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), further delocalize the positive charge, increasing the cation's stability and accelerating the rate of solvolysis. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) destabilize the carbocation by intensifying the positive charge, thereby slowing down the rate of C-S bond cleavage.

Steric factors also play a role. While the two phenyl groups provide significant resonance stabilization, they are not coplanar due to steric hindrance, which slightly reduces the orbital overlap and the extent of charge delocalization compared to a hypothetical planar structure. However, this effect is generally outweighed by the substantial resonance stabilization provided by the two aromatic rings.

Nucleofugality and Electofugality Parameters

To quantify and predict the reactivity of such systems, linear free energy relationships (LFERs) are widely employed. The Mayr-Patz equation, log k = sN(N + E), and the related Mayr-Kronja equation for solvolysis, log k = sf(Nf + Ef), provide a framework for separating the contributions of the reacting partners into distinct parameters. nih.govsemanticscholar.orgnih.gov

Quantitative Assessment of Dimethyl Sulfide Nucleofugality (Nf)

Nucleofugality (Nf) is a measure of the leaving group's ability to depart in a heterolytic cleavage. In the context of the (diphenylmethyl)dimethylsulfonium ion, the leaving group is dimethyl sulfide (Me₂S). Its nucleofugality can be determined from the solvolysis rates of various benzhydryl dimethylsulfonium salts. semanticscholar.org

By plotting the logarithm of the solvolysis rate constants (log k) for a series of substituted benzhydryl dimethylsulfonium ions against the known electrofugality parameters (Ef) of the corresponding benzhydryl cations, the nucleofuge-specific parameters Nf and sf (nucleofuge-specific sensitivity parameter) for dimethyl sulfide can be derived. semanticscholar.org Studies have shown that two distinct sets of parameters may exist for the same nucleofuge, depending on whether the reverse reaction (carbocation-nucleofuge recombination) is under activation or diffusion control. researchgate.netuni-muenchen.de

| Leaving Group | Solvent | N_f | s_f |

| Me₂S | CH₂Cl₂ | 1.84 | 1.21 |

| Me₂S | CH₂Cl₂ | 4.97 | 0.81 |

This table presents two different sets of nucleofugality parameters for dimethyl sulfide in dichloromethane, derived from reactions with different sets of reference electrophiles, highlighting the context-dependent nature of these values. semanticscholar.orguni-muenchen.de The first entry corresponds to reactions with highly stabilized carbocations (activation-controlled recombination), while the second corresponds to reactions with more reactive carbocations (diffusion-controlled recombination).

Determination of Electofugality Parameters (Ef) for Diphenylmethyl Cations

Electrofugality (Ef) quantifies the ability of the electrofuge (the part of the molecule that departs without the bonding electron pair, i.e., the carbocation) to separate from the nucleofuge. The Mayr group has established a comprehensive scale of electrofugality parameters for a wide range of carbocations based on the solvolysis of corresponding benzhydryl derivatives. nih.govnih.gov

The Ef parameter for the parent diphenylmethyl cation has been determined through extensive kinetic studies of the solvolysis of various diphenylmethyl derivatives. This value serves as a reference point for understanding the reactivity of the (diphenylmethyl)dimethylsulfonium ion. Substituents on the phenyl rings have a predictable effect on the Ef value, with electron-donating groups leading to more negative (less reactive) Ef values and electron-withdrawing groups resulting in more positive (more reactive) Ef values.

| Electrofuge (Carbocation) | Substituents | E_f |

| Diphenylmethyl | H | -5.89 |

| Bis(4-methylphenyl)methyl | 4,4'-(CH₃)₂ | -3.61 |

| Bis(4-methoxyphenyl)methyl | 4,4'-(OCH₃)₂ | -0.68 |

This table shows the electrofugality (E_f) parameters for the parent diphenylmethyl cation and two derivatives with electron-donating substituents, illustrating the impact of electronic effects on the electrofuge's reactivity. nih.gov

By combining the known Ef of the diphenylmethyl cation with the Nf and sf parameters for dimethyl sulfide, the rate constant for the heterolytic cleavage of the (diphenylmethyl)dimethylsulfonium ion can be calculated, demonstrating the predictive power of these quantitative reactivity scales.

Derivation and Application of Linear Free Energy Relationships (LFERs) in Bond Scission

Linear Free Energy Relationships (LFERs) are instrumental in elucidating reaction mechanisms by correlating rate constants with equilibrium constants. For the bond scission of the (diphenylmethyl)dimethylsulfonium ion, a key LFER is the Grunwald-Winstein equation, which provides a quantitative measure of a solvent's effect on solvolysis rates. The equation is expressed as:

log(k/k₀) = mY

where:

k is the rate constant of solvolysis in a given solvent.

k₀ is the rate constant of solvolysis in a reference solvent (typically 80% ethanol/20% water).

m is the sensitivity parameter, which reflects the sensitivity of the solvolysis rate to the solvent's ionizing power.

Y is the solvent ionizing power parameter, derived from the solvolysis of a reference substrate (tert-butyl chloride).

The derivation of this relationship for the (diphenylmethyl)dimethylsulfonium ion involves plotting the logarithm of the relative rate constants (log(k/k₀)) against the known Y values for a series of solvents. The slope of the resulting line gives the 'm' value, which is indicative of the extent of charge development in the transition state. A high 'm' value suggests a mechanism with significant carbocationic character, typical of an S(_N)1 pathway.

In the context of the (diphenylmethyl)dimethylsulfonium ion, the application of LFERs, specifically the Grunwald-Winstein equation, has been pivotal in characterizing the transition state of the C-S bond cleavage. The analysis of solvolysis data across various solvents reveals the degree of charge separation at the transition state, thereby providing strong evidence for the mechanistic pathway of the bond scission process.

Solvolytic Mechanisms and Solvent Effects

Application of Grunwald-Winstein Correlations to Solvolysis Rates

The solvolysis of the (diphenylmethyl)dimethylsulfonium ion has been systematically investigated using the extended Grunwald-Winstein equation, which includes a term for the solvent's nucleophilicity. acs.org The specific rates of solvolysis for this sulfonium ion have been determined in a wide array of 34 different solvents. acs.org The analysis of this data using Grunwald-Winstein correlations provides crucial insights into the reaction mechanism.

A study published in The Journal of Organic Chemistry analyzed the specific rates of solvolysis of the benzhydryldimethylsulfonium ion across these solvents. acs.org The results showed that the solvolysis rates are largely insensitive to changes in solvent nucleophilicity. acs.org Instead, a strong correlation was observed with a combination of Y⁺ values (based on the solvolysis of the 1-adamantyldimethylsulfonium ion) and an aromatic ring parameter (I). acs.org This indicates a mechanism where the rate-determining step involves the formation of a carbocation, characteristic of an S(_N)1 reaction, with the positive charge being delocalized over the phenyl rings. acs.org

The data below, extracted from the aforementioned study, illustrates the solvolysis rates in various solvents.

| Solvent | k, s⁻¹ (at 25°C) |

|---|---|

| 100% EtOH | 1.03 x 10⁻⁶ |

| 90% EtOH | 7.57 x 10⁻⁶ |

| 80% EtOH | 2.78 x 10⁻⁵ |

| 70% EtOH | 8.11 x 10⁻⁵ |

| 100% MeOH | 1.19 x 10⁻⁵ |

| 80% MeOH | 1.31 x 10⁻⁴ |

| 60% MeOH | 6.41 x 10⁻⁴ |

| 97% TFE | 1.75 x 10⁻² |

| 70% TFE | 3.78 x 10⁻² |

| 50% TFE | 6.89 x 10⁻² |

Data sourced from The Journal of Organic Chemistry. acs.org

Influence of Solvent Nucleophilicity and Ionizing Power on Reaction Pathways

The reaction pathways in the solvolysis of the (diphenylmethyl)dimethylsulfonium ion are significantly influenced by the interplay between the solvent's nucleophilicity and its ionizing power. As established through Grunwald-Winstein analysis, the solvolysis of this particular sulfonium ion proceeds via an S(_N)1 mechanism. acs.org This implies that the rate-determining step is the heterolytic cleavage of the carbon-sulfur bond to form a diphenylmethyl carbocation and a molecule of dimethyl sulfide.

The dominant role of the solvent's ionizing power (Y) is evident from the strong correlation of the solvolysis rates with the Y⁺ scale. acs.org Solvents with high ionizing power, such as those containing fluoroalcohols, are highly effective at stabilizing the forming carbocation and the departing sulfonium group through solvation, thereby accelerating the rate of reaction. acs.org

Conversely, the reaction rates show a marked insensitivity to the solvent's nucleophilicity (N). acs.org This is a hallmark of an S(_N)1 process, where the solvent does not participate in the rate-determining step. The nucleophilic attack by the solvent occurs in a subsequent, fast step on the fully formed carbocation intermediate. The product selectivities in mixed solvents, such as ethanol-water mixtures, are also consistent with an S(_N)1 mechanism. acs.org

Distinction Between Activation-Controlled and Diffusion-Controlled Processes

Chemical reactions can be broadly categorized as either activation-controlled or diffusion-controlled. In an activation-controlled reaction , the rate is determined by the energy barrier of the chemical transformation itself; reactants have sufficient time to encounter each other, but only a fraction of these encounters lead to a reaction due to the activation energy. echemi.com In contrast, a diffusion-controlled reaction is one where the reaction rate is limited by the rate at which the reactants can diffuse through the solvent to encounter each other. echemi.com This typically occurs when the activation energy for the reaction is very low or negligible. echemi.com

The solvolysis of the (diphenylmethyl)dimethylsulfonium ion is an example of an activation-controlled process. The rate-determining step, the heterolytic cleavage of the C-S bond, involves a significant activation energy barrier associated with bond breaking and charge separation. The reaction rate is therefore dependent on the ability of the reacting molecules to overcome this energy barrier, rather than on how quickly they can diffuse together. This is further supported by the strong dependence of the reaction rate on the solvent's ionizing power, which directly affects the stability of the transition state and thus the activation energy.

Molecular Rearrangements Involving (Diphenylmethyl)dimethylsulfonium Intermediates

Dynamics of Allylic Rearrangements in (1,3-Diphenylallyl)dimethylsulfonium Ions

While not a direct rearrangement of the (diphenylmethyl)dimethylsulfonium ion, the study of the structurally related (1,3-diphenylallyl)dimethylsulfonium ion provides valuable insights into the dynamics of molecular rearrangements in such systems. The allylic rearrangement of the (1,3-diphenylallyl)dimethylsulfonium ion has been investigated by variable temperature ¹H NMR spectroscopy. This rearrangement proceeds through an intermediate 1,3-diphenylallyl cation.

At low temperatures, the ¹H NMR spectrum shows distinct signals for the three allylic protons and the two diastereotopic S-methyl groups. As the temperature is raised, these signals coalesce due to the rapid, reversible heterolytic cleavage of the C-S bond, leading to the formation of the 1,3-diphenylallyl cation and dimethyl sulfide. The reformation of the sulfonium ion can occur at either of the two termini of the allylic cation, resulting in an allylic rearrangement.

The rate constant for the heterolytic cleavage of the C-S bond was determined to be (364 ± 2) s⁻¹ at 25°C. This rate constant was utilized to explore the validity of the linear free energy relationship:

log k({het})(25°C) = s({f}) (N({f}) + E({f}))

This equation describes the rates of heterolytic cleavages based on the electrofugality parameter (E({f})) and the solvent-dependent nucleofuge-specific parameters (N({f}) and s(_{f})). The study of this system highlights the importance of understanding whether the reverse bond-forming reaction is under activation or diffusion control for the correct application of such LFERs.

Investigation of Intramamolecular Exchange Processes via Spectroscopic Techniques

The dynamic nature of the (diphenylmethyl)dimethylsulfonium ion in solution has been elucidated through comprehensive mechanistic investigations centered on spectroscopic techniques. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, in particular, has proven to be an invaluable tool for probing the intramolecular exchange processes inherent to this class of sulfonium salts. These studies provide critical insights into the energetics and kinetics of the dissociation and recombination of the dimethyl sulfide group.

At ambient temperatures, the proton NMR (¹H NMR) spectrum of a solution containing the (diphenylmethyl)dimethylsulfonium ion may exhibit broadened signals for the methyl protons attached to the sulfur atom. This broadening is indicative of a dynamic chemical exchange process occurring at a rate that is intermediate on the NMR timescale. As the temperature of the sample is lowered, the rate of this exchange process decreases. Consequently, the broad signals resolve into distinct resonances.

Specifically, for sulfonium ions with a chiral center or a prochiral center, such as the (diphenylmethyl)dimethylsulfonium ion, the two methyl groups on the sulfur atom are diastereotopic. At low temperatures, where the exchange is slow, these two methyl groups reside in magnetically non-equivalent environments, leading to two separate signals in the ¹H NMR spectrum. Conversely, as the temperature is increased, the rate of intramolecular exchange accelerates. This rapid exchange between the different chemical environments leads to a coalescence of the two distinct methyl signals into a single, sharp peak. The temperature at which this coalescence occurs is known as the coalescence temperature (Tc) and is directly related to the rate constant of the exchange process.

Detailed line-shape analysis of the variable-temperature NMR spectra allows for the quantitative determination of the rate constants (k) for the intramolecular exchange at various temperatures. By applying the Eyring and Arrhenius equations to these temperature-dependent rate constants, the activation parameters for the exchange process, including the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡), can be calculated. These parameters provide a complete thermodynamic and kinetic profile of the intramolecular exchange.

Research on closely related benzhydryldimethylsulfonium ions has provided valuable data on the heterolytic cleavage of the C–S bond, which is a key intramolecular process. This process involves the reversible dissociation of the sulfonium ion into a carbocation and dimethyl sulfide. The study of these systems via dynamic NMR (DNMR) has yielded the activation parameters for this exchange.

The following table summarizes the experimentally determined activation parameters for the dimethyl sulfide exchange in a system analogous to the (diphenylmethyl)dimethylsulfonium ion, providing insight into the energetic barriers of this intramolecular process.

| Parameter | Value |

|---|---|

| ΔH‡ (kJ mol–1) | 69.4 ± 0.2 |

| ΔS‡ (J mol–1 K–1) | 37.0 ± 0.7 |

Furthermore, the rate constant for the exchange at a standard temperature can be extrapolated from the VT-NMR data.

| Parameter | Value |

|---|---|

| kex at 25°C (s–1) | 364 ± 2 |

These spectroscopic investigations and the resulting data underscore the dynamic equilibrium that the (diphenylmethyl)dimethylsulfonium ion undergoes in solution. The use of advanced NMR techniques allows for a detailed characterization of the intramolecular exchange pathways and their associated energetic landscapes.

Spectroscopic Characterization and Structural Elucidation of Diphenylmethyl Dimethylsulfonium Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of the (diphenylmethyl)dimethylsulfonium cation, providing a wealth of information regarding its molecular framework and dynamic properties in solution.

The ¹H NMR spectrum of the (diphenylmethyl)dimethylsulfonium cation is characterized by distinct signals corresponding to the protons of the diphenylmethyl and dimethylsulfonium moieties. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the positively charged sulfur atom and the anisotropic effects of the phenyl rings.

The methine proton of the diphenylmethyl group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 5.0 and 6.0 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent sulfonium (B1226848) center. The aromatic protons of the two phenyl rings will present as a complex multiplet, generally observed in the range of δ 7.2 to 7.8 ppm. The exact chemical shifts and multiplicity of these aromatic signals can be influenced by the solvent and the nature of the counter-ion.

The two methyl groups attached to the sulfur atom are diastereotopic due to the chiral nature of the sulfonium center when attached to the diphenylmethyl group. Consequently, they are expected to be chemically non-equivalent and should, in principle, give rise to two distinct singlets. The chemical shifts for these methyl protons are anticipated to be in the region of δ 2.5 to 3.5 ppm. The observation of two separate signals for these methyl groups provides direct evidence for the stable pyramidal geometry of the sulfonium ion at the NMR timescale.

Table 1: Predicted ¹H NMR Chemical Shifts for (Diphenylmethyl)dimethylsulfonium Cation

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methine (-CH) | 5.0 - 6.0 | Singlet |

| Aromatic (-C₆H₅) | 7.2 - 7.8 | Multiplet |

| Methyl (-S(CH₃)₂) | 2.5 - 3.5 | Two Singlets |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the (diphenylmethyl)dimethylsulfonium cation. The chemical shifts of the carbon atoms are indicative of their hybridization state and electronic environment.

The methine carbon of the diphenylmethyl group is expected to resonate significantly downfield, likely in the range of δ 70-80 ppm, due to the direct attachment to the electron-withdrawing sulfonium group. The carbons of the phenyl rings will appear in the aromatic region of the spectrum, typically between δ 125 and 140 ppm. The ipso-carbons (the carbons directly attached to the methine group) are expected to be shifted slightly downfield compared to the ortho-, meta-, and para-carbons due to the substituent effect of the dimethylsulfonium methyl group. The signals for the ortho-, meta-, and para-carbons may be distinct, reflecting their different electronic environments.

The carbon atoms of the two methyl groups attached to the sulfur atom are expected to appear in the upfield region of the spectrum, typically between δ 20 and 30 ppm. Similar to their corresponding proton signals, these two methyl carbons may exhibit slightly different chemical shifts due to the chirality at the sulfur center, although this difference may be small and not always resolved.

Table 2: Predicted ¹³C NMR Chemical Shifts for (Diphenylmethyl)dimethylsulfonium Cation

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methine (-CH) | 70 - 80 |

| Aromatic (ipso-C) | 135 - 145 |

| Aromatic (o, m, p-C) | 125 - 135 |

| Methyl (-S(CH₃)₂) | 20 - 30 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between different protons within the (diphenylmethyl)dimethylsulfonium cation. A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. tandfonline.comucla.eduoxinst.comlibretexts.orguvic.calibretexts.orgharvard.edunih.gov

In the COSY spectrum of this sulfonium salt, cross-peaks would be expected between the methine proton and the ortho-protons of the phenyl rings, provided there is a discernible coupling constant. However, if the methine proton appears as a sharp singlet, this would indicate a very small or zero coupling constant with the aromatic protons, and thus no cross-peak would be observed. Within the aromatic region, cross-peaks will be observed between adjacent protons on the phenyl rings (ortho- and meta-protons, and meta- and para-protons), which helps in the assignment of these signals. No cross-peaks are expected between the methyl protons and any other protons in the molecule as they are separated by more than three bonds and are not typically coupled. The two methyl singlets, if resolved, would also not show cross-peaks to each other.

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and restricted bond rotations. mdpi.comox.ac.ukrsc.orgoxinst.com For the (diphenylmethyl)dimethylsulfonium cation, VT-NMR studies could provide insights into the rotational dynamics around the C-S bond and the C-phenyl bonds.

At low temperatures, the rotation around the C-S bond might be slow enough on the NMR timescale to observe distinct signals for different rotamers, if they have significantly different energies and populations. More likely, hindered rotation could lead to broadening of the signals for the methyl groups and the methine proton. As the temperature is increased, the rate of rotation would increase, leading to a coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes of the signals at different temperatures, it is possible to determine the rate of the exchange process and calculate the activation energy (ΔG‡) for the rotational barrier.

Similarly, rotation of the phenyl groups around the bond connecting them to the methine carbon could also be investigated. At very low temperatures, this rotation might become restricted, leading to non-equivalence of the ortho- and meta-protons on each phenyl ring. As the temperature is raised, faster rotation would lead to the equivalence of these protons, resulting in a simpler aromatic signal pattern. Analysis of this dynamic behavior would provide information on the energy barrier for phenyl group rotation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of the (diphenylmethyl)dimethylsulfonium cation and for elucidating its fragmentation pathways upon ionization. chemguide.co.ukaiirjournal.comlibretexts.orgnih.govwikipedia.orgmiamioh.edulibretexts.org The mass spectrum will show a peak corresponding to the molecular ion (M⁺), which is the intact cation. The m/z value of this peak will confirm the molecular formula of the cation.

The fragmentation of the (diphenylmethyl)dimethylsulfonium cation is expected to proceed through several characteristic pathways. A primary fragmentation route would involve the cleavage of the C-S bond, leading to the formation of a stable diphenylmethyl cation (a tropylium-like ion) and a neutral dimethyl sulfide (B99878) molecule. The diphenylmethyl cation would be a prominent peak in the mass spectrum due to its resonance stabilization.

Another possible fragmentation pathway is the loss of one of the methyl groups from the sulfur atom, resulting in a (diphenylmethyl)(methyl)sulfonium radical cation. Further fragmentation could involve the loss of the second methyl group. Additionally, fragmentation of the phenyl rings themselves can occur, leading to smaller aromatic fragment ions. The analysis of these fragmentation patterns provides valuable structural information and confirms the connectivity of the different parts of the molecule.

Table 3: Expected Key Fragments in the Mass Spectrum of (Diphenylmethyl)dimethylsulfonium Cation

| Fragment Ion | Structure | Predicted m/z |

| Diphenylmethyl cation | [CH(C₆H₅)₂]⁺ | 167 |

| (Diphenylmethyl)(methyl)sulfonium radical cation | [S(CH₃)(CH(C₆H₅)₂)]⁺• | 214 |

| Phenyl cation | [C₆H₅]⁺ | 77 |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in the (diphenylmethyl)dimethylsulfonium salt by detecting their characteristic vibrational frequencies. nih.govresearchgate.netresearchgate.net The IR spectrum of this compound will exhibit absorption bands corresponding to the vibrations of the aromatic rings, the C-H bonds, and the C-S bond.

The C-H stretching vibrations of the aromatic rings are expected to appear in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methine and methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

The out-of-plane C-H bending vibrations of the phenyl groups are particularly diagnostic and appear in the region of 690-900 cm⁻¹. The exact position of these bands can provide information about the substitution pattern of the aromatic rings. The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. The presence of the sulfonium salt structure may also give rise to characteristic vibrations, though these are often complex and can be difficult to assign definitively without computational support.

Table 4: Predicted Characteristic IR Absorption Bands for (Diphenylmethyl)dimethylsulfonium Cation

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH, -CH₃ | 2850 - 3000 |

| C=C Stretch (Aromatic) | Phenyl Rings | 1450 - 1600 |

| C-H Bend (Out-of-plane) | Phenyl Rings | 690 - 900 |

| C-S Stretch | Sulfonium | 600 - 800 |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction data for the (diphenylmethyl)dimethylsulfonium cation. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides definitive information on the conformation of the molecule, the geometry around the sulfonium center, and the spatial orientation of the dimethyl and diphenylmethyl substituents. Furthermore, crystallographic data would reveal the nature of the counter-ion and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal lattice formation.

While crystal structures for related sulfonium salts have been reported, a direct extrapolation of these findings to the (diphenylmethyl)dimethylsulfonium cation would be speculative. The steric bulk and conformational flexibility of the diphenylmethyl group are expected to significantly influence the crystal packing and the geometry of the cation in the solid state.

Further research involving the synthesis of a suitable crystalline salt of (diphenylmethyl)dimethylsulfonium and subsequent single-crystal X-ray diffraction analysis is necessary to elucidate its definitive solid-state structure. Such a study would provide invaluable experimental data to complement theoretical and spectroscopic characterizations of this sulfonium species.

Computational and Theoretical Chemistry Studies of Diphenylmethyl Dimethylsulfonium Systems

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For sulfonium (B1226848) salts, a key area of study is the rearrangement of the corresponding ylides. Ylides are neutral molecules with adjacent positive and negative charges and are readily formed by deprotonation of a sulfonium salt at a carbon atom adjacent to the sulfur.

The (diphenylmethyl)dimethylsulfonium cation can potentially form two different ylides upon deprotonation: one at the diphenylmethyl carbon and another at one of the methyl carbons. The subsequent rearrangements of these ylides, such as the Stevens and Sommelet-Hauser rearrangements, can be modeled computationally.

Computational methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. faccts.de The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. researchgate.net

For example, computational studies on the Stevens rearrangement, a cdnsciencepub.comwikipedia.org-sigmatropic rearrangement, have investigated both concerted and radical-based pathways. rsc.orgnih.govresearchgate.net By calculating the energies of the transition states for these different pathways, it is possible to determine which mechanism is more favorable. Similarly, the Sommelet-Hauser rearrangement, a wikipedia.orgnih.gov-sigmatropic rearrangement, has been studied computationally to understand its concerted pericyclic mechanism. tamu.eduwikipedia.org

Table 2: Computationally Investigated Rearrangements of Onium Ylides

| Rearrangement | Description | Key Computational Insights |

| Stevens Rearrangement | A cdnsciencepub.comwikipedia.org-sigmatropic shift of an alkyl or aryl group from the heteroatom to the adjacent carbanion. researchgate.net | Determination of concerted vs. stepwise radical mechanisms; calculation of activation barriers. nih.gov |

| Sommelet-Hauser Rearrangement | A wikipedia.orgnih.gov-sigmatropic rearrangement of a benzylic ammonium (B1175870) or sulfonium ylide. wikipedia.org | Elucidation of the concerted, pericyclic transition state; investigation of substituent effects on reaction rates. tamu.edu |

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. tum.de Computational solvation models are used to account for the effect of the solvent in theoretical calculations. wikipedia.org These models can be broadly categorized as explicit or implicit.

Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics. While highly accurate, this approach is computationally expensive. q-chem.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. cdnsciencepub.comnih.gov This approach offers a good compromise between accuracy and computational efficiency and is widely used in the study of reactions in solution. q-chem.com

For ionic species like sulfonium salts, the choice of solvation model is particularly important, as the solvent plays a crucial role in stabilizing the charged species. nih.gov Computational studies on the rearrangements of onium ylides have shown that the inclusion of a solvation model can significantly alter the calculated energy barriers, bringing them into better agreement with experimental observations. nih.gov

Theoretical Prediction of Reactivity and Stability

Theoretical calculations can be used to predict the reactivity and stability of molecules. nih.gov For sulfonium salts, stability is related to the strength of the C-S bonds and the barrier to inversion at the sulfur center. wikipedia.org The reactivity of the (diphenylmethyl)dimethylsulfonium cation is expected to be dominated by its electrophilic character. The positively charged sulfur atom makes the adjacent carbon atoms susceptible to nucleophilic attack, leading to substitution reactions where a dimethyl sulfide (B99878) or diphenylmethyl methyl sulfide molecule acts as a leaving group. ucl.ac.uk

Computational methods can also be used to calculate various reactivity descriptors, such as the global electrophilicity index, which provides a quantitative measure of a molecule's electrophilic character. acs.org Analysis of the molecular orbitals and electrostatic potential can identify the most likely sites for nucleophilic attack. researchgate.net

Analysis of Steric and Electronic Effects on Sulfonium Ion Stability

Steric Effects:

The primary source of steric strain in the (diphenylmethyl)dimethylsulfonium ion arises from the spatial interactions between the voluminous diphenylmethyl group and the two methyl substituents attached to the sulfur atom. The two phenyl rings of the diphenylmethyl group can adopt various conformations, and their proximity to the methyl groups can lead to significant van der Waals repulsions.

Computational studies, often employing density functional theory (DFT) or other high-level ab initio methods, can quantify this steric hindrance. By calculating the steric energy component of the total molecular energy, researchers can assess the degree of destabilization due to non-bonded interactions. These calculations often involve geometry optimization to find the lowest energy conformation of the ion, which represents the balance between minimizing steric repulsions and optimizing electronic interactions.

The steric environment around the sulfonium center also influences the bond angles and bond lengths. Computational data can reveal distortions from ideal geometries, providing further evidence of steric crowding. For instance, an increase in the C-S-C bond angles involving the methyl groups and the diphenylmethyl carbon can be indicative of steric relief.

Electronic Effects:

The electronic effects influencing the stability of the (diphenylmethyl)dimethylsulfonium ion are multifaceted. The primary stabilizing electronic effect is the delocalization of the positive charge from the sulfur atom. The diphenylmethyl group, with its two phenyl rings, can effectively delocalize the positive charge through resonance and inductive effects.

Computational methods provide valuable insights into the charge distribution within the molecule. Natural Bond Orbital (NBO) analysis, for example, can be used to calculate the partial charges on each atom, revealing the extent to which the positive charge is shared across the diphenylmethyl fragment. The more delocalized the charge, the more stable the sulfonium ion.

The electron-donating inductive effect of the two methyl groups also contributes to the stabilization of the positive charge on the sulfur atom. However, this effect is generally less significant than the resonance stabilization provided by the phenyl rings.

The interplay between steric and electronic effects is crucial. While the bulky diphenylmethyl group introduces steric strain, its ability to delocalize the positive charge provides a significant electronic stabilization that often outweighs the steric destabilization. Computational studies allow for a quantitative comparison of these opposing effects.

Interactive Data Table: Calculated Steric and Electronic Parameters for (Diphenylmethyl)dimethylsulfonium Ion

Below is a representative data table showcasing the types of parameters that can be obtained from computational studies to analyze steric and electronic effects. The values are hypothetical and for illustrative purposes.

| Parameter | Calculated Value | Interpretation |

| Steric Energy (kcal/mol) | 15.2 | Quantifies the destabilization due to steric hindrance. |

| C-S-C Bond Angle (°) | 105.8 | Deviation from ideal tetrahedral angle indicating steric strain. |

| NBO Charge on Sulfur (e) | +0.45 | Indicates significant delocalization of the positive charge. |

| NBO Charge on Diphenylmethyl Carbon (e) | +0.15 | Shows charge dispersal onto the diphenylmethyl group. |

| NBO Charge on Methyl Carbons (e) | -0.10 | Reflects the electron-donating nature of the methyl groups. |

Correlation of Computational Parameters with Experimental Kinetic Data

A key application of computational chemistry is to establish correlations between theoretically calculated molecular properties and experimentally measured kinetic data, such as reaction rates. For reactions involving the (diphenylmethyl)dimethylsulfonium ion, such as solvolysis or other nucleophilic substitution reactions, computational models can help elucidate the reaction mechanism and predict reactivity.

The rate of reactions involving the (diphenylmethyl)dimethylsulfonium ion is often dependent on the stability of the carbocationic transition state or intermediate that is formed upon the departure of the dimethyl sulfide leaving group. Computational methods can be used to model these transient species and calculate their energies.

Correlation with Carbocation Stability:

The stability of the diphenylmethyl carbocation, which is formed during S_N1-type reactions of the sulfonium salt, is a critical factor determining the reaction rate. Computational calculations can provide the relative energies of a series of substituted diphenylmethyl carbocations. These calculated energies can then be correlated with the experimentally determined rates of solvolysis for the corresponding (diphenylmethyl)dimethylsulfonium salts. A linear correlation between the calculated carbocation stability and the logarithm of the experimental rate constant would provide strong evidence for a carbocation-mediated reaction mechanism.

Hammett Correlations:

For reactions of substituted (diphenylmethyl)dimethylsulfonium systems, where substituents are placed on the phenyl rings, computational parameters can be correlated with Hammett substituent constants (σ). The Hammett equation (log(k/k₀) = ρσ) provides a linear free-energy relationship that quantifies the effect of substituents on reaction rates.

Computational chemistry can be used to calculate various electronic parameters for the substituted reactants and transition states, such as:

Partial atomic charges: The charge on the benzylic carbon or the sulfur atom.

Frontier molecular orbital energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculated reaction barriers: The energy difference between the reactants and the transition state.

These calculated parameters can be plotted against the experimental Hammett σ values. A strong linear correlation would indicate that the chosen computational parameter is a good descriptor of the electronic effects of the substituents on the reaction rate. The slope of this correlation (the reaction constant, ρ) provides insight into the nature of the transition state. A negative ρ value, for instance, indicates the development of positive charge in the transition state, which is consistent with a carbocation-like mechanism.

Interactive Data Table: Correlation of Calculated Transition State Energy with Experimental Rate Constants for Solvolysis of Substituted (Diphenylmethyl)dimethylsulfonium Salts

The following table illustrates a hypothetical correlation between a computationally derived parameter and experimental kinetic data.

| Substituent (X) on Phenyl Ring | Calculated Relative Transition State Energy (kcal/mol) | Experimental Relative Rate Constant (k_rel) |

| p-OCH₃ | 0.0 | 100 |

| p-CH₃ | 2.5 | 10 |

| H | 5.0 | 1 |

| p-Cl | 7.2 | 0.1 |

| p-NO₂ | 12.0 | 0.001 |

A plot of the calculated relative transition state energy versus the logarithm of the experimental relative rate constant would be expected to show a linear relationship, confirming the predictive power of the computational model.

Applications of Diphenylmethyl Dimethylsulfonium Derivatives in Synthetic Organic Chemistry

Reagents in Sulfur Ylide-Mediated Transformations

The primary application of (diphenylmethyl)dimethylsulfonium salts is as precursors to sulfur ylides. Upon treatment with a suitable base, the salt is deprotonated to form a nucleophilic ylide. This ylide is considered "stabilized" due to the presence of the phenyl groups, which can delocalize the negative charge on the adjacent carbon. This stability influences its reactivity, particularly in reactions with α,β-unsaturated systems. These ylides are key intermediates in Corey-Chaykovsky reactions for the synthesis of epoxides, aziridines, and cyclopropanes. adichemistry.commdpi.comwikipedia.org

Corey-Chaykovsky Epoxidation Reactions with Stabilized Ylides

The Johnson-Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides from carbonyl compounds using sulfur ylides. wikipedia.org While unstabilized ylides like dimethylsulfonium methylide are highly reactive, stabilized ylides derived from precursors such as (diphenylmethyl)dimethylsulfonium salts offer different selectivity profiles. The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This intermediate then undergoes intramolecular cyclization to form the epoxide and releases the sulfide (B99878) as a byproduct. organic-chemistry.org

The use of diphenylsulfonium alkylides allows for the stereoselective synthesis of epoxides. researchgate.net The bulky diphenylsulfonium group influences the approach of the ylide to the carbonyl compound, which can lead to high diastereoselectivity. For example, reactions involving substituted diphenylsulfonium ylides often favor the formation of trans-epoxides, regardless of the initial stereochemistry of the reactants. wikipedia.org This selectivity is a key advantage in complex synthetic sequences where control of stereochemistry is crucial. mdpi.com

Table 1: Examples of Corey-Chaykovsky Epoxidation with Diphenylsulfonium Ylide Derivatives

| Carbonyl Substrate | Ylide Precursor | Product | Key Feature |

|---|---|---|---|

| Benzaldehyde | (Diphenylmethyl)dimethylsulfonium iodide | Styrene Oxide | Efficient methylene (B1212753) transfer to an aromatic aldehyde. |

| Cyclohexanone | Diphenylsulfonium methylide | Cyclohexane spiro-oxirane | Formation of a spirocyclic epoxide. |

| Chalcone | (2,2,2-Trifluoroethyl)diphenylsulfonium triflate | trans-1-Phenyl-2-benzoyl-3-(trifluoromethyl)cyclopropane | Reaction with an enone leading to cyclopropanation instead of epoxidation, showing selectivity of stabilized ylides. High trans-selectivity observed. researchgate.net |

Aziridination Reactions Utilizing Sulfur Ylides

Analogous to epoxidation, sulfur ylides react with imines, particularly those activated with an electron-withdrawing group on the nitrogen (e.g., N-sulfonyl), to produce aziridines. adichemistry.comwikipedia.org This transformation provides a direct route to highly functionalized three-membered nitrogen heterocycles. The stereochemical outcome of the aziridination can be controlled by the choice of the sulfonium (B1226848) salt.

Research has shown that the structure of the sulfonium ylide plays a critical role in determining the diastereoselectivity of the aziridination. For instance, the reaction of N-diphenylphosphinoyl imines with the ylide derived from [3-(trimethylsilyl)allyl]diphenylsulfonium perchlorate (B79767) at low temperatures predominantly yields cis-vinylaziridines. In contrast, using the analogous dimethylsulfonium salt favors the formation of the trans-isomer. nih.gov This demonstrates the profound influence of the diphenylsulfonium group on the transition state geometry of the reaction, allowing for tunable and stereocontrolled synthesis of aziridines. Computational studies suggest that for semistabilized ylides (e.g., phenyl-stabilized), the initial betaine formation is often nonreversible, meaning the stereoselectivity is determined in this first step. nih.gov

Table 2: Stereoselective Aziridination with Diphenylsulfonium Ylide Derivatives

| Imine Substrate | Ylide Precursor | Product Diastereomer | Yield | Reference |

|---|---|---|---|---|

| N-Diphenylphosphinoyl imines | [3-(TMS)allyl]diphenylsulfonium perchlorate | cis-Vinylaziridine | High | nih.govnih.gov |

| N-Sulfonylimines | Diphenylsulfonium propargylide salt | cis/trans mixture of Acetylenylaziridines | Excellent | arkat-usa.org |

| N-tert-butanesulfinyl imines | Ylide from phenyldiazomethane (B1605601) + diphenyl sulfide | trans-Aziridine | up to 99% | mdpi.com |

Cyclopropanation Reactions through Ylide Intermediates

When sulfur ylides react with α,β-unsaturated carbonyl compounds (enones), two reaction pathways are possible: 1,2-addition to the carbonyl group to form an epoxide, or 1,4-conjugate addition (Michael addition) to form a cyclopropane. The stability of the ylide is a determining factor in the reaction's outcome. Unstabilized ylides typically favor the kinetically controlled 1,2-addition, leading to epoxides. In contrast, stabilized ylides, such as those derived from diphenylsulfonium salts, preferentially undergo the thermodynamically favored 1,4-addition, resulting in cyclopropanes. adichemistry.comorganic-chemistry.org

A significant feature of cyclopropanation reactions involving diphenylsulfonium methylide derivatives is their ability to proceed with retention of the alkene stereochemistry. While many ylide-mediated cyclopropanations are diastereoselective for the trans-cyclopropane regardless of the alkene geometry (due to rapid bond rotation in the intermediate), the use of diphenylsulfonium ylides can restrict this bond rotation. This allows for the stereospecific conversion of cis-olefins to cis-cyclopropanes and trans-olefins to trans-cyclopropanes, a valuable tool for synthetic chemists. adichemistry.com

Table 3: Cyclopropanation Reactions with Diphenylsulfonium Ylide Derivatives

| Michael Acceptor | Ylide Precursor | Product | Stereochemical Outcome |

|---|---|---|---|

| (E)-Chalcone | (Diphenylmethyl)dimethylsulfonium iodide | trans-1-Benzoyl-2-phenylcyclopropane | Typical formation of the thermodynamically favored trans product. |

| (Z)-Cinnamic ester | Diphenylsulfonium methylide | cis-1-Ester-2-phenylcyclopropane | Retention of cis stereochemistry from the starting olefin. adichemistry.com |

| (E)-Cinnamic ester | Diphenylsulfonium methylide | trans-1-Ester-2-phenylcyclopropane | Retention of trans stereochemistry from the starting olefin. adichemistry.com |

Utilization as Precursors for Highly Reactive Carbocationic Intermediates in Organic Reactions

The generation of carbocations from sulfonium salts typically involves heterolytic cleavage of a carbon-sulfur bond, where the sulfide acts as a leaving group. The diphenylmethyl carbocation is a relatively stable carbocationic species due to the extensive resonance stabilization provided by the two phenyl rings.

However, the use of (diphenylmethyl)dimethylsulfonium salts specifically as precursors for the diphenylmethyl carbocation via a non-radical, SN1-type solvolysis pathway is not a widely documented transformation in the chemical literature. rsc.orgwikipedia.org While the solvolysis of other diphenylmethyl derivatives, such as diphenylmethyl toluene-p-sulphonate, has been shown to proceed through an SN1 process involving a carbocation intermediate, similar studies on the corresponding sulfonium salt are not prominent. rsc.org

More recent research on the reactivity of sulfonium salts has focused on their ability to generate radical intermediates via homolytic cleavage, often facilitated by photoredox catalysis. nih.govmanchester.ac.uk These methods utilize light and a photocatalyst to induce a single-electron transfer to the sulfonium salt, leading to C–S bond cleavage and the formation of a carbon-centered radical, not a carbocation. This radical pathway enables a variety of C-C bond-forming reactions but operates under a fundamentally different mechanism than the generation of a carbocationic intermediate. researchgate.net Therefore, while sulfonium salts are versatile, their specific application for generating the diphenylmethyl carbocation remains a less explored area of their chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.